Bromodifluorophosphine sulfide

Description

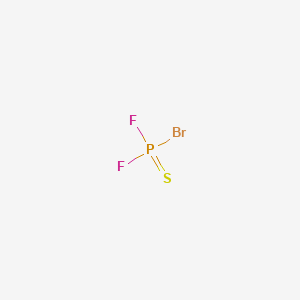

Bromodifluorophosphine sulfide (chemical formula: PBrF₂S) is a phosphorus-based compound characterized by a central phosphorus atom bonded to two fluorine atoms, one bromine atom, and a sulfur atom. This compound belongs to the family of halophosphine sulfides, which are of significant interest in inorganic and organometallic chemistry due to their unique electronic and steric properties. The molecule adopts a trigonal pyramidal geometry, with the sulfur atom contributing to the Lewis basicity of the compound. It is primarily synthesized via the reaction of phosphorus trifluoride (PF₃) with elemental sulfur and bromine under controlled conditions, yielding a reactive intermediate used in ligand design and catalytic applications .

Properties

CAS No. |

13706-09-7 |

|---|---|

Molecular Formula |

BrF2PS |

Molecular Weight |

180.94 g/mol |

IUPAC Name |

bromo-difluoro-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/BrF2PS/c1-4(2,3)5 |

InChI Key |

HOJMYXKQIBDQOG-UHFFFAOYSA-N |

SMILES |

FP(=S)(F)Br |

Canonical SMILES |

FP(=S)(F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of Halophosphine Sulfides

| Property | This compound (PBrF₂S) | Chlorodifluorophosphine Sulfide (PClF₂S) | Trifluorophosphine Sulfide (PF₃S) |

|---|---|---|---|

| Molecular Weight (g/mol) | 192.9 | 148.4 | 126.0 |

| P–X Bond Length (Å)* | P–Br: 2.14 | P–Cl: 1.99 | P–F: 1.54 |

| P–S Bond Length (Å) | 2.05 | 2.03 | 2.01 |

| Oxidation State of P | +3 | +3 | +3 |

| Melting Point (°C) | -45 (decomposes) | -30 | -78 |

| Thermal Stability | Moderate | High | Low |

*X = halogen (Br, Cl, F).

Key Findings:

Bond Lengths and Reactivity :

- The longer P–Br bond in PBrF₂S (2.14 Å) compared to P–Cl (1.99 Å) and P–F (1.54 Å) results in higher polarizability, making PBrF₂S more reactive in nucleophilic substitutions .

- The P–S bond length increases slightly with larger halogen substituents (2.05 Å for PBrF₂S vs. 2.01 Å for PF₃S), correlating with reduced bond strength and increased susceptibility to oxidative cleavage.

Oxidation States :

- Phosphorus maintains a +3 oxidation state across all three compounds, consistent with bond-valence analysis methodologies applied to sulfide systems (e.g., actinide sulfides in the KCuZrS₃ structure) .

Thermal Stability :

- PF₃S exhibits the lowest stability due to weaker P–F bonds and steric constraints, whereas PClF₂S demonstrates higher stability owing to stronger P–Cl bonding. PBrF₂S decomposes at moderate temperatures (-45°C), limiting its utility in high-temperature applications.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing bromodifluorophosphine sulfide (PF₂BrS) with high purity, and how can experimental design mitigate these issues?

- Answer : Synthesis of PF₂BrS involves handling highly reactive intermediates (e.g., phosphorus halides and sulfur donors) under inert conditions. Impurities often arise from side reactions with moisture or oxygen. To ensure purity:

- Use Schlenk-line techniques for air-sensitive reactions .

- Characterize intermediates via P NMR to monitor reaction progress and identify byproducts .

- Optimize stoichiometry using fractional distillation to isolate PF₂BrS (boiling point: -16°C) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- Answer : A multi-technique approach is critical:

- Mass spectrometry (MS) confirms molecular weight (e.g., PF₂BrS: 176.88 g/mol) .

- Vibrational spectroscopy (IR/Raman) identifies P-F (800–900 cm⁻¹) and P-S (500–600 cm⁻¹) bonds.

- X-ray crystallography resolves structural ambiguities, particularly for crystalline derivatives .

- Cross-validate purity using gas chromatography (GC) with sulfur-specific detectors .

Q. How can researchers safely handle this compound given its reactivity and potential toxicity?

- Answer : PF₂BrS hydrolyzes to release toxic HBr and phosphine derivatives. Mitigation strategies include:

- Conducting reactions in sealed, corrosion-resistant reactors (e.g., Hastelloy) .

- Implementing real-time gas sensors for HBr and PH₃ in lab environments .

- Using secondary containment trays and neutralization baths (e.g., NaOH) for spills .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways differ when PF₂BrS is used as a ligand in transition-metal complexes versus its role in main-group chemistry?

- Answer :

- Transition-metal complexes : PF₂BrS acts as a π-acceptor ligand. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rapid ligand substitution rates due to weak P-S bond polarization .

- Main-group reactions : Nucleophilic attack at phosphorus dominates (e.g., with Grignard reagents). Monitor intermediates via low-temperature F NMR to capture transient species .

- Contradiction note : Conflicting reports exist on whether P-S bond cleavage precedes or follows metal coordination; isotopic labeling (e.g., S) can clarify this .

Q. What experimental and computational strategies resolve contradictions in reported thermodynamic properties of PF₂BrS (e.g., vapor pressure, heat capacity)?

- Answer :

- Experimental : Re-measure vapor pressure using static or effusion methods under controlled humidity (<1 ppm H₂O) to avoid hydrolysis artifacts .

- Computational : Compare DFT-derived thermochemical data (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) against experimental values. Calorimetric validation (e.g., DSC) is essential for heat capacity discrepancies .

- Data reconciliation : Use error-propagation analysis to identify systematic biases in historical datasets .

Q. How can PF₂BrS be utilized to study sulfur-transfer reactions in organophosphorus systems, and what are the limitations of current methodologies?

- Answer :

- Applications : PF₂BrS serves as a sulfur donor in Staudinger-type reactions. Track sulfur transfer using S isotopic tracing or Raman spectroscopy .

- Limitations : Competing side reactions (e.g., P-Br bond cleavage) complicate product isolation. Use high-pressure liquid chromatography (HPLC) with phosphorus-specific detectors to separate thio-phosphoranes from byproducts .

Methodological Guidance

Q. What protocols ensure reproducibility in PF₂BrS-based studies, particularly when reporting conflicting catalytic outcomes?

- Answer :

- Document solvent purity (e.g., H₂O content via Karl Fischer titration) and reaction atmosphere (O₂ levels < 0.1 ppm) .

- Provide raw spectral data (e.g., NMR, MS) in supplementary materials to enable independent validation .

- Use standardized reference compounds (e.g., PPh₃) to calibrate catalytic activity measurements .

Q. How should researchers design comparative studies between PF₂BrS and related phosphorus-sulfur compounds (e.g., PF₃S, PCl₂BrS)?

- Answer :

- Variable isolation : Systematically vary substituents (e.g., F vs. Cl) while keeping other parameters constant.

- Benchmark metrics : Compare bond dissociation energies (BDEs) via DFT and reaction yields under identical conditions .

- Statistical rigor : Apply ANOVA to assess significance of substituent effects on reactivity .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.